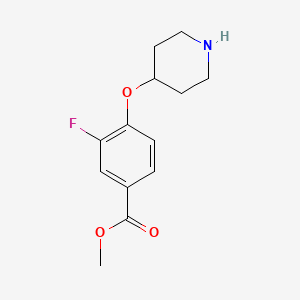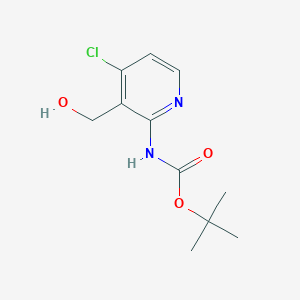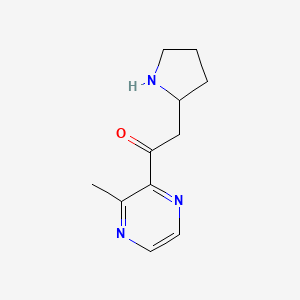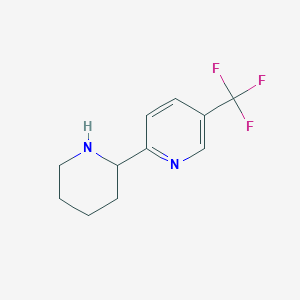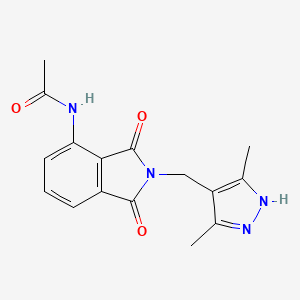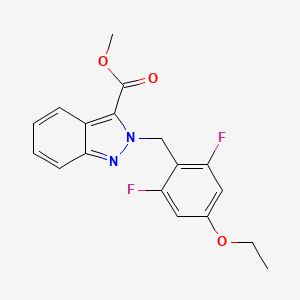
Methyl 2-(4-ethoxy-2,6-difluorobenzyl)-2H-indazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-ethoxy-2,6-difluorobenzyl)-2H-indazole-3-carboxylate is a synthetic organic compound that belongs to the class of indazole derivatives This compound is characterized by the presence of an indazole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring The compound also features a 4-ethoxy-2,6-difluorobenzyl group and a methyl ester functional group
Preparation Methods
The synthesis of Methyl 2-(4-ethoxy-2,6-difluorobenzyl)-2H-indazole-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving a hydrazine derivative and a suitable benzaldehyde derivative.
Introduction of the 4-ethoxy-2,6-difluorobenzyl Group: This step involves the alkylation of the indazole core with 4-ethoxy-2,6-difluorobenzyl chloride under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group on the indazole core with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Methyl 2-(4-ethoxy-2,6-difluorobenzyl)-2H-indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents such as sodium hydride and alkyl halides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Methyl 2-(4-ethoxy-2,6-difluorobenzyl)-2H-indazole-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 2-(4-ethoxy-2,6-difluorobenzyl)-2H-indazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Methyl 2-(4-ethoxy-2,6-difluorobenzyl)-2H-indazole-3-carboxylate can be compared with other indazole derivatives, such as:
Methyl 2-(4-methoxy-2,6-difluorobenzyl)-2H-indazole-3-carboxylate: Similar structure but with a methoxy group instead of an ethoxy group.
Methyl 2-(4-ethoxy-2,6-dichlorobenzyl)-2H-indazole-3-carboxylate: Similar structure but with chlorine atoms instead of fluorine atoms.
Methyl 2-(4-ethoxy-2,6-difluorobenzyl)-2H-pyrazole-3-carboxylate: Similar structure but with a pyrazole core instead of an indazole core.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variations in their structures.
Properties
Molecular Formula |
C18H16F2N2O3 |
|---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
methyl 2-[(4-ethoxy-2,6-difluorophenyl)methyl]indazole-3-carboxylate |
InChI |
InChI=1S/C18H16F2N2O3/c1-3-25-11-8-14(19)13(15(20)9-11)10-22-17(18(23)24-2)12-6-4-5-7-16(12)21-22/h4-9H,3,10H2,1-2H3 |
InChI Key |
RLGVKRDMCLZCDV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)F)CN2C(=C3C=CC=CC3=N2)C(=O)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


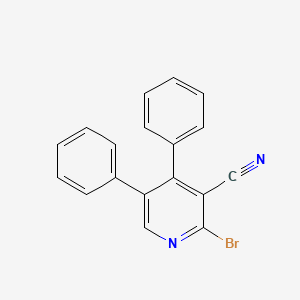

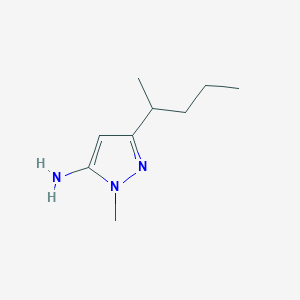
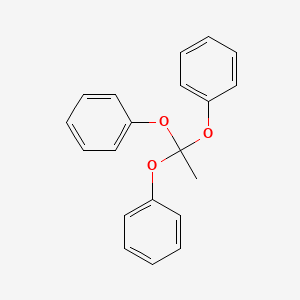
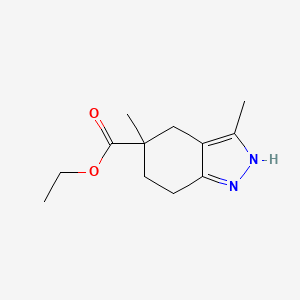
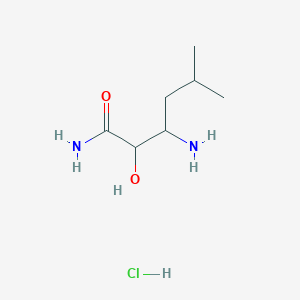
![{2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13090299.png)
![(4'S)-6-Bromo-1'-(tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylic acid](/img/structure/B13090306.png)
